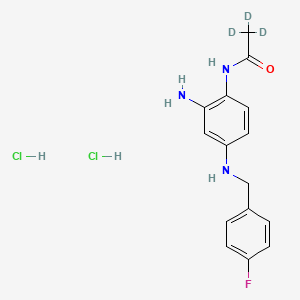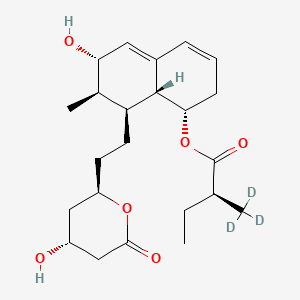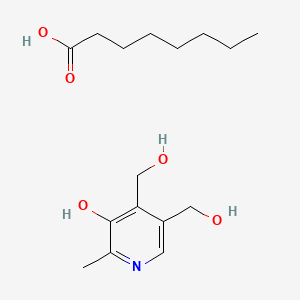
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid is a compound that combines the structural features of a pyridine derivative and a fatty acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of hydroxymethyl groups and a carboxylic acid group makes it a versatile molecule for chemical modifications and reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid can be achieved through a multi-step process. One common method involves the following steps:
Starting Material: The synthesis begins with 2-methylpyridin-3-ol.
Hydroxymethylation: The hydroxymethyl groups are introduced through a reaction with formaldehyde under basic conditions.
Octanoic Acid Addition: The final step involves the esterification of the hydroxymethylated pyridine derivative with octanoic acid using a suitable catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, biocatalytic methods using whole-cell biocatalysts have been explored for the synthesis of similar compounds, offering a more sustainable and environmentally friendly approach .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,5-bis(formyl)-2-methylpyridin-3-ol or 4,5-bis(carboxy)-2-methylpyridin-3-ol.
Reduction: Formation of 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid involves its interaction with molecular targets and pathways. The hydroxymethyl groups and carboxylic acid group can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The compound may also modulate enzyme activity and signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol: Lacks the octanoic acid moiety.
2,6-Bis(hydroxymethyl)pyridine: Similar structure but different substitution pattern.
Octanoic Acid: A simple fatty acid without the pyridine ring.
Uniqueness
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid is unique due to the combination of a pyridine ring with hydroxymethyl groups and an octanoic acid moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H27NO5 |
|---|---|
Peso molecular |
313.39 g/mol |
Nombre IUPAC |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid |
InChI |
InChI=1S/C8H11NO3.C8H16O2/c1-5-8(12)7(4-11)6(3-10)2-9-5;1-2-3-4-5-6-7-8(9)10/h2,10-12H,3-4H2,1H3;2-7H2,1H3,(H,9,10) |
Clave InChI |
HFTGAGFKHCPVIA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)O.CC1=NC=C(C(=C1O)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


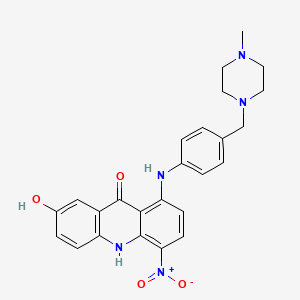
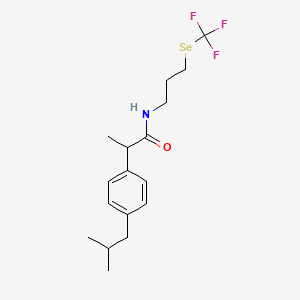
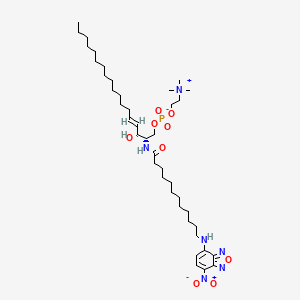


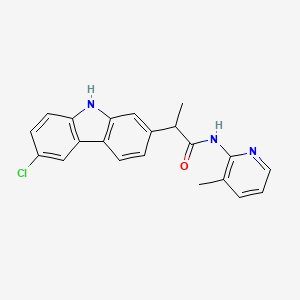
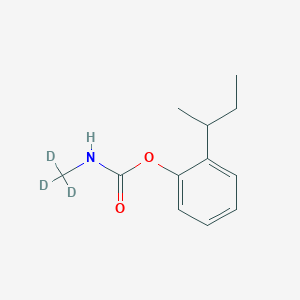
![N-{1-[1,1-di(pyridin-2-yl)ethyl]-6-(1-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)-1H-indol-4-yl}ethanesulfonamide](/img/structure/B12407648.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12407649.png)
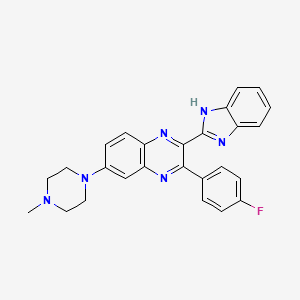

![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)
